

# An In-Depth Technical Guide to the Chemical Structure and Properties of Meteneprost

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Meteneprost

Cat. No.: B1676342

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Meteneprost** is a synthetic prostaglandin E2 (PGE2) analogue that has garnered interest for its clinical applications in obstetrics and gynecology, primarily for cervical ripening and the termination of pregnancy. As a selective agonist, its pharmacological activity is mediated through its interaction with specific prostaglandin receptors, initiating a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Meteneprost**. It includes a detailed summary of its mechanism of action, receptor binding profile, and associated signaling pathways. Furthermore, this guide outlines key experimental methodologies relevant to the study of **Meteneprost**, offering a valuable resource for researchers and professionals in the field of drug development.

## Chemical Structure and Identification

**Meteneprost** is chemically designated as (5Z,11 $\alpha$ ,13E,15R)-11,15-Dihydroxy-16,16-dimethyl-9-methyleneprosta-5,13-dien-1-oic acid. It is also known by other names such as 9-Deoxy-16,16-dimethyl-9-methylene-PGF2 and the code U-46785.<sup>[1][2]</sup> Its chemical identity is well-defined by its CAS Registry Number, IUPAC name, and molecular structure representations like SMILES and InChI.

Table 1: Chemical Identification of **Meteneprost**

| Identifier        | Value                                                                                                                                                                                             | Reference |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid                                                                                | [3]       |
| CAS Number        | 61263-35-2                                                                                                                                                                                        | [1]       |
| Molecular Formula | C23H38O4                                                                                                                                                                                          | [1]       |
| SMILES            | CCCCC(C)(C)--INVALID-LINK-<br>-<br>O)C(=C)C[C@H]1O">C@@H<br>O                                                                                                                                     |           |
| InChI             | InChI=1S/C23H38O4/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27)/b9-7-,14-13+/t18-,19+,20+,21+/m0/s1 |           |

## Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic profile. While experimental data for some of **Meteneprost**'s properties are not readily available in the public domain, predicted values and data for its potassium salt provide some insight.

Table 2: Physicochemical Properties of **Meteneprost**

| Property         | Value                     | Notes                                                                                                                                          | Reference |
|------------------|---------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Molecular Weight | 378.55 g/mol              |                                                                                                                                                |           |
| Melting Point    | Not available             | A study on Meteneprost potassium suppositories indicates that drug release is dependent on the melting temperature of the suppository base.    |           |
| Boiling Point    | 520.5±50.0 °C at 760 mmHg | Predicted value.                                                                                                                               |           |
| Solubility       | Not available             | Experimental data for solubility in water or other solvents is not readily available. General solubility determination methods can be applied. |           |
| pKa              | Not available             | As a carboxylic acid, Meteneprost is expected to have an acidic pKa.                                                                           |           |

## Pharmacological Properties and Mechanism of Action

**Meteneprost** is a prostaglandin E2 analogue and exerts its effects by acting as an agonist at prostaglandin receptors. The primary target for **Meteneprost** is believed to be the Prostaglandin E2 Receptor 2 (PTGER2), also known as the EP2 receptor.

## Receptor Binding and Selectivity

While specific binding affinity data ( $K_i$  or  $IC_{50}$  values) for **Meteneprost** across the full panel of prostanoid receptors (EP1, EP2, EP3, EP4, FP, DP, IP, TP) is not publicly available, its classification as a PGE2 analogue and its known biological effects strongly suggest activity at EP receptors. The KEGG DRUG database explicitly lists PTGER2 as a target for **Meteneprost**.

For context, other prostaglandin analogues have been characterized for their receptor binding profiles. For instance, Travoprost acid shows high affinity for the FP receptor ( $K_i = 35$  nM) with minimal affinity for other prostanoid receptors. Latanoprost acid also has a relatively high affinity for the FP receptor ( $K_i = 98$  nM). In contrast, Bimatoprost acid is less selective, with significant affinity for FP, EP1, and EP3 receptors. The development of selective EP2 and EP4 receptor antagonists has further elucidated the distinct roles of these receptors.

## Signaling Pathways

The EP2 receptor, the putative primary target of **Meteneprost**, is a G-protein coupled receptor (GPCR) that is coupled to the Gs alpha subunit. Activation of the EP2 receptor by an agonist like **Meteneprost** leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response.

The following diagram illustrates the generally accepted signaling pathway for EP2 receptor activation:



[Click to download full resolution via product page](#)

**Figure 1:** Simplified EP2 Receptor Signaling Pathway.

## Pharmacological Effects

The primary pharmacological effects of **Meteneprost** are centered on the female reproductive system:

- Cervical Ripening: **Meteneprost** promotes the softening, effacement, and dilation of the cervix. This is thought to be mediated by the activation of collagenase and remodeling of the extracellular matrix in the cervical tissue, processes influenced by prostaglandins.
- Uterine Contractions: As a prostaglandin analogue, **Meteneprost** can induce uterine contractions, which is a key component of its use in the termination of pregnancy. The precise signaling pathways leading to uterine contraction following EP receptor activation are complex and can involve interplay between different EP receptor subtypes.

## Key Experimental Protocols

Detailed experimental protocols for **Meteneprost** are not widely published. However, standard methodologies for characterizing similar compounds can be applied.

### Radioligand Binding Assay for Prostaglandin Receptors

This assay is used to determine the binding affinity of **Meteneprost** for various prostaglandin receptors.

**Objective:** To determine the equilibrium dissociation constant ( $K_i$ ) of **Meteneprost** for EP and FP receptors.

**Methodology:**

- Membrane Preparation:
  - Culture cells stably expressing the human recombinant prostaglandin receptor of interest (e.g., EP2, EP4).
  - Harvest the cells and homogenize in a cold lysis buffer.
  - Centrifuge the homogenate to pellet the cell membranes.

- Wash the membrane pellet and resuspend in an appropriate assay buffer.
- Determine the protein concentration of the membrane preparation.
- Competition Binding Assay:
  - In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of a suitable radioligand (e.g., [<sup>3</sup>H]-PGE2 for EP receptors) and varying concentrations of unlabeled **Meteneprost**.
  - Incubate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
  - Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
  - Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
  - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
  - Plot the percentage of specific binding of the radioligand against the concentration of **Meteneprost**.
  - Determine the IC<sub>50</sub> value (the concentration of **Meteneprost** that inhibits 50% of the specific binding of the radioligand).
  - Calculate the Ki value using the Cheng-Prusoff equation:  $Ki = IC_{50} / (1 + ([L]/Kd))$ , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

The following diagram outlines the workflow for a competitive radioligand binding assay:

[Click to download full resolution via product page](#)**Figure 2:** Workflow of a Competitive Radioligand Binding Assay.

## Assessment of Cervical Ripening in Clinical Trials

The efficacy of **Meteneprost** in inducing cervical ripening is a key clinical endpoint.

Objective: To quantitatively assess the change in cervical status following the administration of **Meteneprost**.

Methodology:

- Patient Selection: Recruit pregnant women with an indication for labor induction and an unfavorable cervix.
- Baseline Assessment: Before administration of **Meteneprost**, perform a baseline cervical examination and calculate the Bishop score. The Bishop score is a standardized method to quantify cervical status based on dilation, effacement, consistency, position, and fetal station.
- Intervention: Administer **Meteneprost** according to the trial protocol (e.g., vaginal gel).
- Follow-up Assessment: At a predetermined time point after administration, repeat the cervical examination and calculate the Bishop score.
- Data Analysis: Compare the change in Bishop score from baseline to the follow-up assessment. A significant increase in the Bishop score indicates successful cervical ripening. Other parameters such as the time to onset of labor and the need for oxytocin augmentation can also be assessed.

## Clinical Applications and Significance

**Meteneprost** has been investigated in clinical trials for its utility in the termination of early pregnancy, often in combination with mifepristone. Its ability to induce both cervical ripening and uterine contractions makes it an effective agent for this indication. Studies have compared its efficacy and side-effect profile to other prostaglandins like misoprostol.

## Conclusion

**Meteneprost** is a structurally defined prostaglandin E2 analogue with significant pharmacological effects on the female reproductive system. Its mechanism of action is primarily through the activation of the EP2 receptor, leading to a cascade of events that result in cervical

ripening and uterine contractions. While much is known about its clinical utility, further research is warranted to fully elucidate its receptor binding profile and the specific downstream signaling pathways it modulates. The experimental protocols outlined in this guide provide a framework for future investigations into the detailed pharmacological properties of **Meteneprost**, which will be invaluable for the development of new therapeutic strategies in obstetrics and gynecology.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methods for assessing pre-induction cervical ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for assessing pre-induction cervical ripening, the ability of the cervix to open in response to spontaneous uterine contractions | Cochrane [cochrane.org]
- 3. Cervical Ripening and Induction of Labor | AAFP [aafp.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure and Properties of Meteneprost]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676342#chemical-structure-and-properties-of-meteneprost>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)